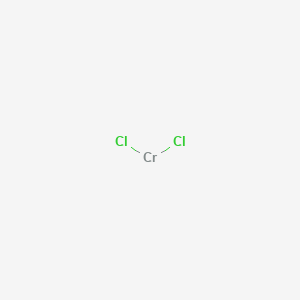

Dichlorochromium

Description

Properties

IUPAC Name |

dichlorochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWRJSSJWDOUSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Cr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-05-5 | |

| Record name | Chromium dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium(II) chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Dichlorochromium Compounds

Advanced Approaches for Chromium(II) Dichloride Synthesis

Chromium(II) chloride (CrCl₂), or chromous chloride, is a valuable reducing agent in organic synthesis and a precursor for numerous chromium complexes. wikipedia.org Its synthesis is primarily achieved through the reduction of chromium(III) precursors or by direct reaction with chromium metal.

The most common route to anhydrous chromium(II) dichloride involves the reduction of chromium(III) chloride (CrCl₃). This transformation can be accomplished using a variety of reducing agents and conditions. High-temperature reduction with hydrogen gas at 500 °C is an effective method. wikipedia.org In the laboratory, chemical reductants such as zinc metal or lithium aluminum hydride (LiAlH₄) are frequently employed to convert CrCl₃ to CrCl₂. wikipedia.orgresearchgate.net The reaction with zinc proceeds straightforwardly, yielding CrCl₂ and zinc chloride. wikipedia.org Another approach involves the reduction of dichromate(VI) ions, which are first reduced to chromium(III) ions and subsequently to chromium(II) ions using zinc and an acid like dilute sulfuric or hydrochloric acid. libretexts.org

| Method | Reactants | Conditions | Reaction Equation | Reference |

| Hydrogen Reduction | CrCl₃, H₂ | 500 °C | 2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl | wikipedia.org |

| Zinc Reduction | CrCl₃, Zn | Laboratory Scale | 2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂ | wikipedia.org |

| Lithium Aluminum Hydride Reduction | CrCl₃, LiAlH₄ | Laboratory Scale | 4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂ | wikipedia.org |

| Acidic Zinc Reduction | K₂Cr₂O₇, Zn, H⁺ | Aqueous Solution | Cr₂O₇²⁻ → Cr³⁺ → Cr²⁺ | libretexts.org |

This table summarizes various reduction pathways for the synthesis of Chromium(II) Dichloride from Chromium(III) precursors.

An alternative pathway to chromium(II) chloride involves the direct reaction of chromium metal. Treating chromium powder with concentrated hydrochloric acid yields a blue solution of hydrated chromium(II) chloride, [Cr(H₂O)₄]Cl₂. wikipedia.orgpilgaardelements.com The reaction initially may form a green solution of chromium(III) chloride, which is subsequently reduced to the blue chromium(II) species by the excess chromium metal present. chemicalforums.com This method is particularly useful for generating aqueous solutions of Cr(II) for subsequent reactions. pilgaardelements.com

Rational Synthesis of Dichlorochromium(III) Coordination Complexes

The "complex-as-ligand" or "tecton" approach represents a sophisticated strategy for constructing polynuclear coordination compounds. In this method, a stable mononuclear complex containing potential donor groups is used as a building block to coordinate with other metal centers. researchgate.net A prime example involves mononuclear bis(oxalato)chromium(III) complexes of the general formula [Cr(AA)(C₂O₄)₂]⁻ (where AA is an α-diimine ligand). researchgate.net These anionic complexes act as bidentate ligands, coordinating to other metal ions through the oxygen atoms of the oxalate (B1200264) groups to generate a wide array of heterometallic assemblies with diverse structural and magnetic properties. researchgate.net This strategy allows for rational design and predictable assembly of complex coordination polymers. researchgate.net

Macrocyclic ligands are highly effective in stabilizing chromium(III) ions, leading to kinetically inert complexes. nih.gov The synthesis of this compound(III) macrocyclic complexes is typically achieved by reacting anhydrous chromium(III) chloride with the desired macrocyclic ligand in an anhydrous solvent like dimethylformamide (DMF). nih.gov For instance, ethylene (B1197577) cross-bridged tetraazamacrocycles, such as derivatives of cyclam and cyclen, have been used to synthesize complexes like [Cr(L)Cl₂]Cl. nih.gov The reaction often requires heating and an inert atmosphere to prevent side reactions. nih.gov The resulting complexes exhibit a distorted octahedral geometry, with the macrocycle occupying four coordination sites and the two chloride ions binding in a cis configuration. nih.gov

| Macrocyclic Ligand Type | Example Ligand | Chromium Source | Resulting Complex Formula | Reference |

| Ethylene Cross-Bridged Cyclen | 4,10-dibenzyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane | Anhydrous CrCl₃ | [Cr(L)Cl₂]Cl | nih.gov |

| Ethylene Cross-Bridged Cyclam | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Anhydrous CrCl₃ | [Cr(L)Cl₂]Cl | nih.gov |

| Tetraazamacrocycle (tet-b) | C₁₆H₃₆N₄ | cis-[Cr(tet-b)Cl₂]Cl | cis-[Cr(tet-b)Cl₂]Cl | researchgate.net |

| Hexamethyl-tetraazacyclotetradecane | HMC | [CrIII(HMC)Cl₂]Cl | cis-[Cr(HMC)(Cat)]⁺ | nsf.gov |

This table presents examples of this compound(III) complexes synthesized with various macrocyclic ligands.

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are exceptionally versatile in coordination chemistry. orientjchem.orgscirp.org this compound(III) Schiff base complexes are typically synthesized by first preparing the ligand, often by refluxing the corresponding aldehyde (e.g., salicylaldehyde) and diamine (e.g., ethylene diamine) in ethanol. orientjchem.org The isolated Schiff base is then reacted with a chromium(III) salt, such as CrCl₃·6H₂O, often in a refluxing solvent, to yield the final complex. orientjchem.orgscirp.org These ligands are often multidentate, coordinating to the chromium(III) center through nitrogen and phenolic oxygen atoms to form stable, often octahedral, complexes. nih.govresearchgate.net Beyond Schiff bases, other polydentate ligands, including polypyridyl systems, are used to create chromium(III) complexes with specific electronic and photophysical properties. researchgate.net These ligand-directed strategies are fundamental to tuning the characteristics of this compound(III) compounds for various applications.

| Ligand Class | Aldehyde/Ketone Precursor | Amine Precursor | Resulting Complex Geometry | Reference |

| Salen-type Schiff Base | Salicylaldehyde | Ethylene diamine | Octahedral | orientjchem.org |

| Substituted Salen-type | 2-hydroxy-5-methyl benzaldehyde | 1,2-diaminoethane | Octahedral | orientjchem.org |

| Thiazole Schiff Base | 2-hydroxy-5-chloro acetophenone | 2-amino-4-phenyl thiazole | Octahedral | researchgate.net |

| Naphthaldehyde Schiff Base | 4-(dimethylamino)benzaldehyde | 4-amino-3-hydroxy-naphthalene-1-sulfonic acid | Octahedral | scirp.orgscirp.org |

This table outlines the synthesis of various this compound(III) Schiff base complexes, detailing their precursors and resulting structures.

Green Chemistry Principles in this compound Compound Synthesis

The twelve principles of green chemistry provide a framework for chemists to design more sustainable chemical products and processes. nih.govresearchgate.netwikipedia.org The application of these principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A critical aspect of evaluating the "greenness" of a chemical reaction is the use of metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). epa.govwebqc.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. frontiersin.org

Traditional syntheses of this compound often involve the reduction of chromium(III) chloride (CrCl₃). An analysis of these methods through the prism of green chemistry reveals distinct advantages and disadvantages.

One common laboratory-scale method involves the reduction of CrCl₃ using zinc metal. wikipedia.org

2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂

While this method is effective, its atom economy is not ideal, as it generates zinc chloride as a significant byproduct. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) also presents challenges from a green chemistry perspective due to its reactivity and the generation of aluminum and lithium chloride byproducts. researchgate.net

4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂

A higher temperature industrial method involves the reduction of chromium(III) chloride with hydrogen gas at 500 °C. wikipedia.org

2 CrCl₃ + H₂ → 2 CrCl₂ + 2 HCl

Electrolysis presents another pathway to this compound, offering a potentially cleaner route by using electricity to drive the reduction of chromium(III) chloride. wikipedia.org The greenness of this method is heavily dependent on the source of the electricity; the use of renewable energy sources would significantly enhance its environmental credentials.

Emerging synthetic techniques are being explored to align the production of this compound more closely with green chemistry principles. Mechanochemical synthesis, which involves inducing reactions through mechanical force rather than solvents, offers a promising solvent-free alternative. rsc.orgrsc.orgresearchgate.net The application of mechanochemistry to the reduction of chromium(III) chloride could potentially reduce waste and energy consumption associated with solvent use and purification.

The use of ionic liquids as alternative reaction media is another area of active research. nih.govrsc.orgmdpi.com Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their low volatility reduces air pollution compared to traditional organic solvents. Research into the electrochemical synthesis of compounds in ionic liquids suggests a potential for developing more sustainable methods for producing this compound. rsc.org

Interactive Data Table: Comparison of this compound Synthetic Methods

| Synthetic Method | Reactants | Products | Atom Economy (%)¹ | Key Green Chemistry Considerations |

| Zinc Reduction | 2 CrCl₃, Zn | 2 CrCl₂, ZnCl₂ | 64.6% | Generation of a metal salt byproduct. |

| LiAlH₄ Reduction | 4 CrCl₃, LiAlH₄ | 4 CrCl₂, LiCl, AlCl₃, 2 H₂ | 73.8% | Use of a highly reactive and hazardous reagent; multiple byproducts. |

| Hydrogen Reduction | 2 CrCl₃, H₂ | 2 CrCl₂, 2 HCl | 86.9% | High energy input required; gaseous byproduct can be captured. |

| Electrolysis | CrCl₃ | CrCl₂, Cl₂ | 100% (ideal) | Energy source is a critical factor for sustainability. |

| Mechanochemical | CrCl₃, Reducing Agent | CrCl₂, Byproducts | Potentially high | Solvent-free, reduced energy consumption. rsc.orgrsc.orgresearchgate.net |

| Ionic Liquid Media | CrCl₃, Reducing Agent | CrCl₂, Byproducts | Varies | Potential for recyclable reaction media and enhanced reaction rates. nih.govrsc.orgmdpi.com |

¹Atom economy is calculated as: (MW of desired product(s) / sum of MW of all reactants) x 100. For methods with multiple potential reducing agents, a representative calculation is shown.

The pursuit of greener synthetic routes for this compound is an ongoing endeavor. By applying the principles of green chemistry and exploring innovative technologies, the chemical industry can strive to produce this important compound in a more sustainable and environmentally responsible manner.

Structural Elucidation and Coordination Chemistry of Dichlorochromium

Molecular Structures and Geometries of Dichlorochromium Complexes

The molecular structures and geometries adopted by this compound complexes are dictated by factors such as the oxidation state of the chromium ion, the coordination number, and the steric and electronic properties of the ligands.

Octahedral and Distorted Octahedral Configurations

Anhydrous CrCl₂ itself crystallizes in an orthorhombically distorted variant of the rutile structure, where the Cr centers are six-coordinate and exhibit a distorted octahedral geometry due to the Jahn-Teller effect. wikipedia.orgmaterialsproject.org In this structure, Cr²⁺ is bonded to six equivalent Cl⁻ atoms, forming corner and edge-sharing CrCl₆ octahedra with four shorter (2.38 Å) and two longer (3.07 Å) Cr-Cl bond lengths. materialsproject.org

Hydrated forms, such as CrCl₂(H₂O)₄, also exhibit approximately octahedral geometry. wikipedia.org In CrCl₂(H₂O)₄, the molecular geometry consists of four short Cr—O bonds (2.078 Å) in a square planar arrangement and two longer Cr—Cl bonds (2.758 Å) in a trans configuration, highlighting the distortion from an ideal octahedron. wikipedia.org

Distorted octahedral geometries are commonly observed in various Cr(III) complexes containing two chloride ligands and other chelating or monodentate ligands. For instance, chromium(III) complexes with bis(2-pyridylmethyl)amines or imidazole-based chelate ligands have been reported to display distorted octahedral geometries around the chromium center, as revealed by X-ray crystallography. researchgate.netresearchgate.net Similarly, complexes of Cr(III) with cross-bridged tetraazamacrocycles like cyclam and cyclen derivatives also adopt distorted octahedral geometries, with specific bond angles and lengths reflecting the ligand constraints. nih.gov

Table 1: Selected Examples of Octahedral and Distorted Octahedral this compound Complexes and Bond Distances

| Complex | Oxidation State | Geometry | Key Bond Distances (Å) | Distortion Type (if specified) | Source |

| Anhydrous CrCl₂ | +2 | Distorted Octahedral | Cr—Cl: 4x 2.38, 2x 3.07 | Jahn-Teller | materialsproject.org |

| CrCl₂(H₂O)₄ | +2 | Approximately Octahedral | Cr—O: 4x 2.078, Cr—Cl: 2x 2.758 | Trans elongation | wikipedia.org |

| [CrCl₂(L)(THF)] (L = bis(pyridylmethyl)amine derivative) | +3 | Distorted Octahedral | Not specified | Not specified | researchgate.net |

| [Cr(L)Cl₂]Cl (L = cross-bridged cyclam derivative) | +3 | Distorted Octahedral | Cr—Cl: ~2.331 | Not specified | nih.gov |

Pseudo-Octahedral and Piano-Stool Geometries

Pseudo-octahedral geometry is a description often applied to complexes that are formally not octahedral but have a coordination environment that approximates it. This can occur in half-sandwich complexes, where a cyclopentadienyl (B1206354) (Cp) ligand occupies three coordination sites, and the remaining sites are filled by other ligands, resulting in a "piano-stool" structure. researchgate.netresearchgate.netrsc.org

In the context of this compound, pseudo-octahedral geometries have been observed in half-sandwich chromium(III) complexes bearing a cyclopentadienyl ligand and two chloride ligands, along with other ligands. For example, complexes of the type [(η⁵-Me₃SiCp)CrCl₂(L)] where L is a phosphine (B1218219) ligand, exhibit a pseudo-octahedral coordination environment with a three-legged piano-stool geometry, where the centroid of the cyclopentadienyl ligand is considered to occupy three sites. researchgate.net Similarly, half-sandwich chromium(III) complexes with salicylaldiminato ligands have been reported to adopt a pseudo-octahedral coordination environment with a three-legged piano stool geometry. researchgate.net

Table 2: Examples of Complexes Exhibiting Pseudo-Octahedral/Piano-Stool Geometries

| Complex | Geometry | Ligands | Source |

| [(η⁵-Me₃SiCp)CrCl₂(L)] (L = phosphine) | Pseudo-octahedral (Piano-stool) | η⁵-Me₃SiCp, 2x Cl, L | researchgate.net |

| Cp′[Salicylaldiminato]CrCl (Cp′ = Cp or Cp) | Pseudo-octahedral (Piano-stool) | Cp′ (or Cp), Salicylaldiminato, Cl, potentially another ligand or solvent | researchgate.net |

Impact of Ligand Architecture on Coordination Environment

The architecture of the ligands plays a crucial role in determining the coordination environment around the chromium center in this compound complexes. Steric bulk, electronic properties, and the denticity of the ligands can induce distortions from ideal geometries or favor specific coordination numbers and arrangements.

Chelating ligands, such as bidentate or tridentate amines, phosphines, or oxygen-donor ligands, can impose rigid structural constraints on the coordination sphere, leading to specific bond angles and conformations. researchgate.netnih.gov For instance, cross-bridged tetraazamacrocyclic ligands dictate a cis-V configuration in Cr(III) complexes, influencing the Cr-N and Cr-Cl bond lengths and angles within the distorted octahedral geometry. nih.gov

The electronic effects of ligands, such as their sigma-donating or pi-accepting capabilities, can also influence the electron density around the chromium center and affect bond strengths and geometries. mdpi.com Studies on chromium complexes with different ligand architectures have shown that both steric and electronic effects of ligands can impact catalytic activities and product distributions in reactions catalyzed by these complexes. researchgate.net

Furthermore, the flexibility of ligands can allow them to adopt diverse configurations in response to changes in the coordination environment, displaying a degree of adaptability during coordination. mdpi.com This conformational flexibility can be particularly relevant in understanding the dynamics and reactivity of this compound complexes.

Stereochemistry and Isomerism in this compound Systems

Cis/Trans Isomerism Studies

Cis/trans isomerism is a common form of geometrical isomerism observed in octahedral complexes of the type [MA₄B₂] or [MA₂B₄], where A and B are monodentate ligands, or in complexes with bidentate ligands. hcpgcollege.edu.inuomustansiriyah.edu.iq In this compound complexes, cis/trans isomerism arises from the relative arrangement of the two chloride ligands around the chromium center.

For an octahedral complex with the formula [CrCl₂(L)₄] where L is a monodentate ligand, two geometrical isomers are possible: the cis isomer, where the two chloride ligands are adjacent (at approximately 90°), and the trans isomer, where they are opposite to each other (at approximately 180°). libretexts.orghcpgcollege.edu.in

Studies on specific this compound complexes have confirmed the existence of cis and trans isomers. For example, the complex [CrCl₂(ox)₂]³⁻ (ox = oxalate (B1200264), a bidentate ligand) can exist as cis and trans isomers. quora.comaskfilo.com The cis isomer of [CrCl₂(ox)₂]³⁻ is chiral and thus exists as a pair of enantiomers, while the trans isomer is achiral. quora.comaskfilo.com

Another example is the hydrated chromium(II) chloride, CrCl₂(H₂O)₄, which adopts an approximately octahedral geometry with the two chloride ligands in a trans configuration. wikipedia.org Cis and trans isomers have also been discussed for complexes like [Cr(en)₂(CN)₂]⁺ and [Cr(en)(NH₃)₂Cl₂]⁺, where 'en' is ethylenediamine, a bidentate ligand. hcpgcollege.edu.inscribd.com

Table 3: Cis/Trans Isomerism in Selected this compound Complexes

| Complex | Ligand Type (besides Cl) | Possible Isomers | Notes | Source |

| [CrCl₂(L)₄] | Monodentate (L) | Cis, Trans | General case for octahedral MA₄B₂ | libretexts.orghcpgcollege.edu.in |

| [CrCl₂(ox)₂]³⁻ | Bidentate (ox) | Cis, Trans | Cis is chiral (exists as enantiomers) | quora.comaskfilo.com |

| CrCl₂(H₂O)₄ | Monodentate (H₂O) | Trans | Observed structure | wikipedia.org |

| [Cr(en)₂(CN)₂]⁺ | Bidentate (en), Monodentate (CN) | Cis, Trans | Example of mixed ligands | hcpgcollege.edu.inscribd.com |

Conformational Analysis of Ligands within this compound Complexes

For this compound complexes containing flexible ligands, such as polyamines or ligands with flexible alkyl chains, the conformation of these ligands within the coordination sphere can influence the stability, reactivity, and spectroscopic properties of the complex. researchgate.net

While direct studies specifically focused on the conformational analysis of flexible ligands within this compound complexes were not extensively detailed in the search results, the principles of conformational analysis are broadly applicable to coordination compounds containing flexible organic ligands, including those with a this compound core. The specific conformation adopted by a flexible ligand can influence the distortion of the octahedral geometry and potentially impact the cis/trans equilibrium or other isomeric forms.

Crystallographic Analysis of this compound Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides highly detailed structural information from individual crystals. Studies on anhydrous Chromium(II) chloride (CrCl₂) have shown that it crystallizes in an orthorhombic structure. Early investigations using SCXRD helped to establish the basic unit cell parameters and space group iucr.orgcrystallography.net. The structure is described as a distorted rutile type, isostructural with calcium chloride (CaCl₂) wikipedia.orgmaterialsproject.orgchemicalbook.com. In this arrangement, the chromium(II) centers are octahedrally coordinated by six chloride ions, with distortions arising from the Jahn-Teller effect wikipedia.org. Detailed analysis has revealed a structure comprising interacting planar chains where chromium ions are bridged by two chloride ions iucr.org. The Cr²⁺ ions are bonded to six equivalent Cl¹⁻ atoms, forming a network of corner and edge-sharing CrCl₆ octahedra materialsproject.org. This coordination results in four shorter and two longer Cr-Cl bond lengths materialsproject.org.

For Chromium(III) chloride (CrCl₃), single-crystal studies have shown that the anhydrous form adopts a layered structure, specifically the YCl₃ type wikipedia.orgcollegedunia.comuwimona.edu.jmuwimona.edu.jm. In this structure, Cr³⁺ ions occupy one-third of the octahedral interstices within alternating layers of a pseudo-cubic close-packed arrangement of chloride ions wikipedia.orgcollegedunia.comuwimona.edu.jm. The layered nature arises from the absence of cations in alternate layers, leading to weaker bonding between these layers and the characteristic flaky appearance of CrCl₃ crystals wikipedia.orgcollegedunia.com. SCXRD has been instrumental in identifying different crystallographic phases of CrCl₃. At room temperature, the monoclinic C2/m space group is commonly observed materialsproject.orgaip.orgresearchgate.netarxiv.orgarxiv.org. Upon cooling below approximately 240 K, a structural transition to a rhombohedral phase (R-3 or P3₂12) occurs, involving changes in the stacking sequence of the layers uwimona.edu.jmaip.orgarxiv.orgmaterialsproject.orgmaterialsproject.orgresearchgate.net. Single-crystal diffraction has been used to study these temperature-dependent structural changes aip.orgarxiv.orgresearchgate.net.

Crystallographic Data for Anhydrous CrCl₂ (Orthorhombic)

| Property | Value | Space Group | Citation |

| Crystal System | Orthorhombic | Pnnm (No. 58) | crystallography.netwikipedia.orgmaterialsproject.orgchemicalbook.comaps.org |

| Lattice Parameter a | ~3.49 Å or ~6.64 Å | iucr.orgcrystallography.netmaterialsproject.orgchemicalbook.commaterialsproject.org | |

| Lattice Parameter b | ~6.17 Å or ~5.98 Å | iucr.orgcrystallography.netmaterialsproject.orgchemicalbook.commaterialsproject.org | |

| Lattice Parameter c | ~6.93 Å or ~3.48 Å | iucr.orgcrystallography.netmaterialsproject.orgchemicalbook.commaterialsproject.org | |

| Cr-Cl Bond Lengths | ~2.38 Å (4 shorter), ~3.07 Å (2 longer) | materialsproject.org |

Note: Variations in reported lattice parameters may occur due to different experimental conditions or axis assignments.

Crystallographic Data for Anhydrous CrCl₃ (Selected Phases)

| Property | Room Temperature (Monoclinic) | Low Temperature (Rhombohedral/Trigonal) | Citation |

| Crystal System | Monoclinic | Rhombohedral or Trigonal | uwimona.edu.jmmaterialsproject.orgaip.orgarxiv.orgarxiv.orgresearchgate.net |

| Space Group | C2/m (No. 12) | R-3 (No. 148) or P3₂12 (No. 153) | materialsproject.orgaip.orgarxiv.orgmaterialsproject.orgmaterialsproject.org |

| Lattice Parameter a | ~6.00 Å | ~5.99 Å or ~6.07 Å | materialsproject.orgmaterialsproject.orgmaterialsproject.org |

| Lattice Parameter b | ~10.38 Å | ~5.99 Å or ~6.07 Å | materialsproject.orgmaterialsproject.orgmaterialsproject.org |

| Lattice Parameter c | ~6.29 Å | ~19.46 Å or ~19.68 Å | materialsproject.orgmaterialsproject.orgmaterialsproject.org |

| Lattice Angle β | ~107.49° | 90° | materialsproject.orgmaterialsproject.orgmaterialsproject.org |

| Cr-Cl Bond Lengths | ~2.35 Å | ~2.35 Å | materialsproject.orgmaterialsproject.orgmaterialsproject.org |

Hydrated forms of this compound compounds also exhibit distinct crystal structures. For instance, Chromium(II) chloride tetrahydrate (CrCl₂(H₂O)₄) forms monoclinic crystals with the P2₁/c space group wikipedia.org.

Polycrystalline Structure Analysis (e.g., Powder X-ray Diffraction)

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the bulk crystalline phase of this compound compounds, especially when single crystals of sufficient size or quality are not available. PXRD patterns provide information about the crystal system, lattice parameters, and the presence of different crystalline phases.

PXRD has been used to study anhydrous Chromium(II) chloride (CrCl₂) and confirm its orthorhombic structure iucr.orgaps.orgnist.gov. Variable-temperature synchrotron PXRD studies on CrCl₂ have investigated structural changes with temperature. These studies confirmed the distorted rutile structure (Pnnm) at room temperature and showed that, unlike isostructural CaCl₂ and CaBr₂, CrCl₂ does not undergo a phase transition to a tetragonal rutile structure upon heating. This behavior is attributed to the coupling of the Jahn-Teller distortion with the tilting of the CrCl₆ octahedra aps.org.

For Chromium(III) chloride (CrCl₃), PXRD is routinely used for phase identification and purity assessment of bulk samples arxiv.orgnist.govresearchgate.netunicam.itdergipark.org.tr. PXRD patterns can distinguish between different polytypes and phases of anhydrous CrCl₃, such as the monoclinic and rhombohedral forms researchgate.net. Studies utilizing PXRD have also investigated the growth and crystalline orientation of CrCl₃ flakes arxiv.org. The agreement between PXRD patterns calculated from single-crystal data and those obtained experimentally from bulk materials is used to confirm the structure of synthesized compounds, including solvated forms like CrCl₃(thf)₃ and related complexes researchgate.netnih.gov.

Data from Powder X-ray Diffraction Studies

| Compound | Technique | Key Findings | Citation |

| CrCl₂ | Synchrotron PXRD (Variable Temp.) | Confirmed orthorhombic Pnnm structure; no phase transition upon heating due to Jahn-Teller distortion. | aps.org |

| CrCl₂ | PXRD | Used for identification and lattice parameter determination. | iucr.orgchemicalbook.comnist.gov |

| CrCl₃ | PXRD | Used for phase identification, purity assessment, and characterization of crystalline orientation. | arxiv.orgnist.govresearchgate.netunicam.itdergipark.org.tr |

| CrCl₃(thf)₃ | PXRD | Used to confirm structure against single-crystal data. | researchgate.netnih.gov |

These crystallographic studies, both single-crystal and powder diffraction, provide a comprehensive understanding of the solid-state structures of this compound compounds, highlighting the influence of oxidation state and temperature on their atomic arrangements and coordination geometries.

Advanced Spectroscopic Characterization and Computational Chemistry of Dichlorochromium

Magnetic Resonance Spectroscopies

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying paramagnetic species, such as compounds containing the chromium(II) ion (Cr²⁺), which has a high-spin S=2 ground state. For integer-spin systems like Cr(II), conventional EPR methods are often not applicable, leading to them being termed "EPR-silent". However, high-field multifrequency EPR (HF-EPR) spectroscopy has proven effective in probing the electronic structure of the Cr²⁺ ion.

A detailed investigation using HF-EPR on frozen aqueous solutions of chromium(II) salts, including the chloride salt, has provided significant insights. acs.org The spectra for solutions with both chloride and sulfate (B86663) counterions were found to be essentially identical, indicating that the observed species in both cases is the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. acs.org Analysis of the HF-EPR data, based on the spin Hamiltonian for an S=2 system, allowed for the precise determination of the zero-field splitting (ZFS) parameters. The study unequivocally established the sign of the axial ZFS parameter (D) as negative and showed that the [Cr(H₂O)₆]²⁺ complex in solution possesses a perfectly axial, tetragonally elongated geometry (E=0). acs.org This contrasts with solid-state structures like CrSO₄·5H₂O, which exhibit a slight orthorhombic distortion. acs.org

The key parameters determined from the HF-EPR study of aqueous Cr²⁺ are summarized below.

| Parameter | Value | Significance |

|---|---|---|

| Spin State (S) | 2 | Characteristic of high-spin Cr(II) ion. |

| Axial ZFS (D) | -2.20(5) cm⁻¹ | Indicates the magnitude of splitting between Mₛ levels in the absence of a magnetic field; the negative sign specifies the energy level ordering. acs.org |

| Rhombic ZFS (E) | 0.0(1) cm⁻¹ | Confirms a perfectly axial (tetragonal) symmetry for the [Cr(H₂O)₆]²⁺ ion in solution. acs.org |

| g-factors (g⊥ ≈ g∥) | 1.98(2) | Measures the interaction of the electron spin with the applied magnetic field; values are typical for Cr(II). acs.org |

These EPR studies are crucial for understanding the electronic ground state and the subtle geometric features of dichlorochromium in its solvated forms and in various complexed states.

Nuclear Magnetic Resonance (NMR) Characterization of this compound Complexes

The characterization of this compound and its complexes by Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. The chromium(II) ion is paramagnetic, which has a profound effect on NMR spectra. The unpaired electrons lead to very short nuclear relaxation times and large hyperfine shifts, typically resulting in extremely broad resonance signals that can be difficult or impossible to observe with standard high-resolution NMR spectrometers. huji.ac.il

The only NMR-active nucleus of chromium is ⁵³Cr, which has a low natural abundance (9.501%) and a nuclear spin of 3/2. huji.ac.il While ⁵³Cr NMR can be performed on diamagnetic chromium compounds (e.g., in the Cr(0) and Cr(VI) oxidation states), its application to paramagnetic Cr(II) is severely limited. huji.ac.ilrsc.org The presence of paramagnetic Cr(III) impurities, which are common contaminants in Cr(II) samples, further complicates the spectra. huji.ac.il

Despite these difficulties, NMR can be a valuable tool for characterizing certain this compound-derived complexes, particularly by observing the nuclei of the coordinated ligands (e.g., ¹H, ¹³C, ³¹P). Although the signals are broadened by the paramagnetic center, the resulting paramagnetic NMR spectra can provide valuable structural and electronic information. For instance, studies on Cr(II) complexes with chelating bis(alkoxide) ligands have reported the successful acquisition of paramagnetic ¹H NMR spectra. nih.gov These spectra, while broad, confirm the formation of the complexes and can be used to infer information about the solution-state structure and reactivity, such as in catalytic cycles involving the formation of carbodiimides. nih.gov

The primary utility of NMR in the context of this compound lies in:

Confirming Complex Formation: The changes in the chemical shifts and line widths of ligand signals upon coordination to the Cr(II) center serve as evidence of complexation. nih.govpnu.edu.ua

Probing Solution Structure: The pattern of shifted and broadened resonances can offer insights into the geometry and symmetry of the complex in solution. nih.gov

Monitoring Reactions: ¹H NMR spectroscopy can be used to follow the progress of reactions involving Cr(II) precursors, such as the formation of Cr(VI) products or catalytic transformations. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural, electronic, and magnetic properties of transition metal compounds, including this compound. ed.ac.ukresearchgate.net DFT calculations allow for the optimization of crystal structures and the determination of the most stable magnetic ordering. For the α-phase of solid CrCl₂, DFT studies have confirmed experimental findings that the structure consists of antiferromagnetically coupled chains along the c-axis. ed.ac.ukresearchgate.net

Different exchange-correlation functionals are employed in these calculations, with varying degrees of accuracy. For α-CrCl₂, the PW91 functional within the Generalized Gradient Approximation (GGA) has been shown to provide a good description of the structural parameters, whereas the Local Spin Density Approximation (LSDA) tends to overestimate bond strengths. ed.ac.uk A comparison between experimental and DFT-calculated structural parameters for α-CrCl₂ highlights the utility and accuracy of these computational methods.

| Parameter | Experiment | Calculated (PW91) | Calculated (LSDA) |

|---|---|---|---|

| a (Å) | 5.959 | 6.23 | 5.77 |

| b (Å) | 3.478 | 3.64 | 3.40 |

| c (Å) | 6.626 | 6.54 | 6.36 |

Time-Dependent DFT (TD-DFT) extends the utility of DFT to the study of electronic excited states and, consequently, to the prediction of electronic absorption spectra. core.ac.ukrsc.org For α-CrCl₂, TD-DFT calculations have been used to interpret the optical spectrum, revealing that the absorption onset is dominated by spin-allowed transitions between neighboring chromium atoms. ed.ac.uk These calculations provide a more detailed understanding of the electronic transitions than can be inferred from experimental spectra alone.

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic picture of chemical systems, offering insights into processes such as conformational changes, ion transport, and solvent effects. For systems involving this compound, MD simulations can be particularly useful for understanding the behavior of the Cr²⁺ ion and its complexes in solution.

While anhydrous CrCl₂ is a solid, in the presence of water it readily forms hydrated ions, primarily the [Cr(H₂O)₄]Cl₂ complex. wikipedia.org MD simulations can model the dynamic interactions between the Cr²⁺ ion, its chloride counter-ions, and the surrounding water molecules. Key applications include:

Solvation Shell Dynamics: Simulating the exchange of water molecules between the first and second solvation shells of the Cr²⁺ ion.

Ion Pairing: Investigating the formation and lifetime of contact ion pairs (CIP) and solvent-shared ion pairs (SSIP) between Cr²⁺ and Cl⁻ ions in solution.

Transport Properties: Calculating properties such as the diffusion coefficient of the hydrated chromium ions, which is relevant to understanding their reactivity in solution.

For example, MD simulations have been widely applied to study the transport of chloride ions through transmembrane channels, a process that involves similar fundamental principles of ion-protein and ion-solvent interactions. nih.gov In such simulations, a force field is used to describe the potential energy of the system, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. By analyzing these trajectories, researchers can understand the structural flexibility of channels, calculate the potential of mean force (PMF) for ion transport, and identify key residues that facilitate ion binding and movement. nih.gov These principles are directly transferable to studying the behavior of this compound in various chemical environments, such as its interaction with complex organic ligands or its behavior at interfaces.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the electronic structure, bonding, and reactivity of molecules. aps.org For this compound, these methods have been essential in elucidating the geometry of the monomeric CrCl₂ molecule in the gas phase, a structure that has proven challenging to determine experimentally. researchgate.neted.ac.uk

High-level computational studies, including methods like Coupled Cluster (CCSD(T)) and Complete Active Space Self-Consistent Field (CASSCF), have been employed to investigate the potential energy surface of the CrCl₂ monomer. ed.ac.uk A key finding from these calculations is that the molecule is not linear as might be predicted by simpler models. Instead, it adopts a bent geometry, which is the result of a Renner-Teller distortion of the lowest-energy ⁵Πg electronic state into a bent ⁵B₂ ground state. researchgate.net The bending potential is very shallow, making the precise bond angle difficult to predict, but calculations consistently point to a bent structure. ed.ac.uk

These theoretical predictions have been corroborated by gas-phase electron diffraction experiments, which are best interpreted with a model that includes a bent CrCl₂ monomer. researchgate.net

| Parameter | Experimental (ED) | Calculated (B3LYP) | Calculated (CCSD(T)) |

|---|---|---|---|

| Cr-Cl Bond Length (rg/re) (Å) | 2.214(13) | 2.193 | 2.194 |

| Cl-Cr-Cl Bond Angle (°) | 149(10) | 144 | ~150 |

These calculations are critical for understanding the intrinsic properties of the this compound molecule, separate from the complexities of the solid-state lattice or solvation. The insights into its electronic structure and geometry form the basis for understanding its reactivity in forming more complex organometallic and coordination compounds.

Valence Bond (VB) Theory Applications to this compound Reactivity

Valence Bond (VB) theory offers a qualitative and intuitive framework for understanding chemical bonding and reactivity in coordination compounds, including those of this compound. wikipedia.org Developed by Linus Pauling, VB theory describes the formation of a coordinate covalent bond as the result of the overlap between a filled orbital of a ligand and a vacant hybrid orbital of the central metal atom or ion. byjus.combyjus.com

In the context of this compound (CrCl₂), the Cr(II) center has a d⁴ electron configuration. The reactivity and geometry of its complexes can be rationalized by considering the hybridization of the chromium atom's vacant orbitals to accept electron pairs from ligands. byjus.com

Key applications of VB theory to this compound reactivity include:

Predicting Geometry: The theory predicts the geometry of a complex based on the type of hybridization. For example, a four-coordinate Cr(II) complex could adopt a tetrahedral geometry (sp³ hybridization) or a square planar geometry (dsp² hybridization). A six-coordinate complex, such as [Cr(NH₃)₆]²⁺, is predicted to have an octahedral geometry resulting from d²sp³ or sp³d² hybridization. doubtnut.comyoutube.com

Explaining Reactivity: VB theory helps in understanding chemical reactivity by focusing on the orientation and availability of atomic orbitals for bond formation. numberanalytics.comnumberanalytics.com The formation of intermediates and transition states in a reaction can be visualized as the breaking and forming of bonds through the reorganization of these hybrid orbitals.

Distinguishing Inner vs. Outer Orbital Complexes: Depending on whether the d-orbitals involved in hybridization are from the inner shell (e.g., 3d) or the outer shell (e.g., 4d), the resulting complex is termed an "inner orbital" or "outer orbital" complex, respectively. This distinction, based on whether strong-field ligands cause electron pairing, helps to explain the magnetic properties of the complex. byjus.com

While modern computational methods like Molecular Orbital (MO) theory and DFT provide a more quantitative and detailed picture, VB theory remains a valuable conceptual tool. wikipedia.org It provides a straightforward model to visualize the bonding in this compound complexes and to rationalize their structure and reactivity patterns in synthetic chemistry. numberanalytics.com

Reactivity Mechanisms and Electron Transfer Processes in Dichlorochromium Chemistry

Redox Chemistry of Dichlorochromium Species

The utility of this compound as a reductant stems from the favorable thermodynamics of the Cr(II) to Cr(III) oxidation. This transition involves a single electron transfer, making Cr(II) species potent reagents for initiating radical processes or for the reduction of various functional groups.

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in quantifying the redox behavior of chromium species. While data for simple, unsolvated CrCl₂ is sparse due to its insolubility, studies on soluble this compound complexes provide significant insight.

For instance, the electrochemical behavior of the this compound pincer complex, [CrCl₂(tBuPNP)], has been investigated in a tetrahydrofuran (B95107) (THF) solution. The cyclic voltammogram of this complex reveals specific redox events corresponding to the Cr(II)/Cr(I) and Cr(III)/Cr(II) couples. These measurements allow for the determination of the reduction potentials, offering a quantitative measure of the electronic environment at the chromium center and its capacity to accept or donate electrons. The data from such studies are crucial for understanding how ligands modulate the inherent redox properties of the chromium ion.

Table 1: Electrochemical Data for the this compound Complex [CrCl₂(tBuPNP)] This interactive table summarizes the cyclic voltammetry data for the specified chromium complex.

| Redox Couple | Potential (V vs. Fc/Fc⁺) | Description |

|---|---|---|

| Cr(II)/Cr(I) | E₁/₂ = -2.19 V | Reversible, one-electron reduction |

| Cr(III)/Cr(II) | Eₚ,ₐ = -0.36 V | Irreversible, one-electron oxidation |

Data sourced from a study on pincer complexes, referenced to the ferrocene/ferrocenium couple in THF with 0.1 M NnBu₄PF₆ as the electrolyte.

The fundamental electron transfer process in this compound chemistry is the oxidation of Cr(II) to Cr(III). The standard reduction potential for the aqueous Cr³⁺/Cr²⁺ couple is -0.41 V (vs. SHE), which underscores the strong reducing power of the chromium(II) ion. In non-aqueous solvents and when complexed as this compound, this potential is modified, but the driving force for oxidation remains substantial.

The dominant mechanism for reactions initiated by this compound is often an outer-sphere single electron transfer (SET) . In this process, an electron moves from the d-orbitals of the chromium(II) ion to the lowest unoccupied molecular orbital (LUMO) of a substrate molecule without the formation of a direct covalent bond in the transition state. This generates a chromium(III) species (e.g., CrCl₂⁺) and a radical anion of the substrate. The facility of this SET is dictated by the reduction potential of the substrate and the oxidation potential of the Cr(II) species.

Table 2: Standard Aqueous Reduction Potentials This table provides standard electrode potentials relevant to the redox chemistry of chromium.

| Half-Reaction | Standard Potential (E°, V) |

|---|---|

| Cr³⁺ + e⁻ → Cr²⁺ | -0.41 |

Mechanistic Investigations of Stoichiometric Reactions

The single electron-donating ability of this compound is the cornerstone of its application in several key stoichiometric organic reactions. Mechanistic studies have revealed how this fundamental step initiates cascades that lead to the formation of complex carbon-carbon bonds.

While less common than its SET reactivity, chromium(II) species can participate in hydrogen atom transfer (HAT) reactions. In this pathway, a chromium(II) complex abstracts a hydrogen atom (proton and electron) from a substrate. This is particularly relevant in systems where a C-H bond is activated. The process involves the homolytic cleavage of the C-H bond, facilitated by the formation of a stable chromium(III) hydride species and a carbon-centered radical on the substrate. This radical can then engage in subsequent reactions, such as cyclization or intermolecular addition.

This compound is a key reagent in the reductive coupling of aldehydes and ketones with organic halides, most famously in the Nozaki-Hiyama-Kishi (NHK) reaction. The mechanism of this powerful C-C bond-forming reaction involves several distinct steps where CrCl₂ acts stoichiometrically:

Formation of the Organochromium(III) Reagent: The reaction is initiated by the reduction of an organic halide (R-X, where X is typically I or Br) by two equivalents of CrCl₂. This proceeds via two sequential single electron transfers. The first SET generates an alkyl radical (R•) and a Cr(III) species. A second Cr(II) center rapidly traps the radical to form the key organochromium(III) intermediate (R-Cr(III)Cl₂).

Nucleophilic Addition: The resulting organochromium reagent, although containing chromium in the +3 oxidation state, behaves as a potent and highly chemoselective nucleophile. It readily adds to an aldehyde or ketone carbonyl group, forming a new carbon-carbon bond. This step creates a chromium(III) alkoxide.

Hydrolytic Workup: The final step is an aqueous workup, which hydrolyzes the chromium-oxygen bond to liberate the final coupled alcohol product and chromium(III) salts.

The high functional group tolerance of this process is a direct result of the nature of the organochromium intermediate, which does not readily react with esters, amides, or nitriles.

The initial activation of substrates by this compound provides a clear illustration of its single electron transfer capabilities.

Alkyl Halides: The reaction between CrCl₂ and an alkyl halide (R-X) is the foundational step for generating the organochromium reagents used in reductive coupling. The accepted mechanism involves a rate-determining single electron transfer from Cr(II) to the σ* antibonding orbital of the C-X bond. This leads to the formation of a transient radical anion, which rapidly fragments into an alkyl radical (R•) and a halide anion (X⁻). The highly reactive alkyl radical is then intercepted by a second equivalent of Cr(II) to form the stable R-Cr(III) species.

Nitroaromatics: The reduction of nitroaromatics by CrCl₂ is a classic example of sequential single electron transfers. The highly electron-deficient nitro group readily accepts an electron from Cr(II) to form a nitro radical anion. This is followed by a sequence of further electron transfers and protonation steps (if a proton source is available). Depending on the reaction conditions and the stoichiometry of CrCl₂ used, the nitro group can be reduced to a nitroso group, a hydroxylamine, or fully to an amine. Each step involves the transfer of an electron from a Cr(II) center, which is oxidized to Cr(III).

Table 3: Summary of Key Mechanistic Steps in this compound Reactions This interactive table outlines the primary mechanistic roles of CrCl₂ in various transformations.

| Reaction Type | Substrate | Key Mechanistic Steps | Intermediate(s) | Final Cr State |

|---|---|---|---|---|

| Reductive Coupling | Alkyl Halide, Aldehyde | 1. SET from Cr(II) to R-X2. Radical capture by Cr(II)3. Nucleophilic addition to C=O | Alkyl Radical (R•), Organochromium(III) (R-CrCl₂) | Cr(III) |

| Reduction | Nitroaromatic (Ar-NO₂) | Sequential SET from Cr(II) to nitro group, followed by protonation | Nitro Radical Anion (Ar-NO₂•⁻) | Cr(III) |

Role of Metal-Carbene Intermediates in this compound Reactivity

Metal-carbene intermediates are compounds that feature a metal-carbon double bond. These species are highly reactive and play a crucial role as intermediates in a variety of catalytic and stoichiometric transformations. In the context of chromium chemistry, while often generated from low-valent precursors, the principles of their reactivity are relevant to understanding potential transformations involving this compound species. Transition metal carbene complexes are broadly categorized into two main types: Fischer carbenes and Schrock carbenes, distinguished by their electronic structure, the nature of the metal center, and their reactivity. nih.gov

Fischer Carbenes: Fischer carbenes, named after Ernst Otto Fischer, are characterized by a metal center in a low oxidation state (e.g., Cr(0), Mo(0), Fe(0)) stabilized by π-acceptor ligands like carbon monoxide (CO). wikipedia.orguwindsor.ca The carbene carbon is also bonded to a heteroatom with a lone pair, such as oxygen or nitrogen. This bonding arrangement results in a σ-donation from the carbene's sp² orbital to an empty d-orbital on the metal and a weaker π-back-donation from a filled metal d-orbital to the empty p-orbital of the carbene carbon. wikipedia.org Consequently, the carbene carbon in a Fischer complex is electrophilic and susceptible to attack by nucleophiles. libretexts.org

The reactivity of chromium Fischer carbenes is well-documented. They exhibit reactivity analogous to carbonyl compounds, undergoing reactions like Michael additions and aldol-type reactions. wikipedia.org The strong electron-withdrawing nature of the chromium pentacarbonyl moiety, (CO)₅Cr, renders the α-protons on the carbene's side chain acidic. wikipedia.org Key reactions involving chromium Fischer carbenes include:

Nucleophilic Attack: The electrophilic carbene carbon is attacked by a wide range of nucleophiles.

Cycloaddition Reactions: Photolysis of Fischer carbenes can lead to migratory insertion of a CO ligand, forming a metallated ketene (B1206846) intermediate. This intermediate can then undergo [2+2] cycloaddition with alkenes, imines, or alkynes to form cyclobutanones, β-lactams, and other cyclic compounds. wikipedia.orgnih.gov

Insertion Reactions: These carbenes can insert into bonds such as Si-H and B-H, providing pathways to valuable organosilanes and other organic intermediates. acs.org

Benzannulation (Dötz Reaction): The reaction of α,β-unsaturated chromium carbene complexes with alkynes is a powerful method for constructing aromatic rings. uwindsor.caresearchgate.net

Schrock Carbenes: In contrast, Schrock carbenes, or alkylidenes, feature a metal center in a high oxidation state (e.g., Ta(V), W(VI)) with more donating ligands. uwindsor.caethz.ch The bonding is best described as a true covalent double bond, resulting from the combination of a triplet carbene and a metal fragment in a triplet state. uwindsor.ca This makes the carbene carbon nucleophilic, exhibiting reactivity similar to a Wittig reagent. uwindsor.cayoutube.com While more common for early transition metals in high oxidation states, the principles are a key part of metal-carbene chemistry. Their reactions are characterized by electrophilic attack at the carbene carbon. youtube.com

The formation of this compound-carbene complexes is less common than the well-established synthesis of Fischer carbenes from chromium carbonyls. However, synthetic routes to dichloro-metal carbenes of other metals, such as platinum, have been developed, for instance, by the reaction of a dinuclear precursor with an isonitrile followed by amine addition. mdpi.com Such complexes demonstrate the viability of incorporating halide ligands into a carbene's coordination sphere. The reactivity of any potential this compound carbene intermediate would be influenced by the specific nature of the carbene and the other ligands present.

Ligand Exchange Kinetics and Pathways in this compound Complexes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org The kinetics and mechanisms of these reactions are highly dependent on the metal ion, its oxidation state, and its d-electron configuration. For octahedral complexes, which are typical for chromium, ligand substitution reactions proceed through a continuum of mechanisms, primarily classified as dissociative (D), associative (A), and interchange (I). dalalinstitute.comresearchgate.net

The key distinction in the reactivity of chromium complexes lies between the Cr(III) and Cr(II) oxidation states. Chromium(III) (a d³ ion) complexes are characteristically kinetically inert. libretexts.orgcbpbu.ac.in This inertness is due to the high crystal field stabilization energy (CFSE) of the d³ configuration in an octahedral field, which creates a significant activation energy barrier for any process that distorts this geometry. libretexts.org

In stark contrast, chromium(II) complexes, such as those involving this compound, are kinetically labile. libretexts.org The Cr(II) ion has a d⁴ configuration. In a high-spin octahedral complex, this configuration places one electron in an antibonding eg orbital ([t₂g]³[eg]¹). uci.edu The presence of this eg electron weakens the metal-ligand bonds and lowers the activation energy required to break a bond or distort the complex, leading to rapid ligand substitution. libretexts.orguci.edu The rate constant for water exchange on [Cr(H₂O)₆]²⁺ is approximately 10⁸ s⁻¹, whereas for [Cr(H₂O)₆]³⁺ it is around 10⁻⁶ s⁻¹, illustrating a difference of 14 orders of magnitude. libretexts.org

Mechanistic Pathways:

Dissociative (D) Mechanism: This is a two-step process where the leaving group departs first, forming a five-coordinate intermediate, which is then rapidly captured by the entering ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex and independent of the entering ligand's concentration (first-order kinetics). dalalinstitute.com This pathway is often favored by complexes where the metal-ligand bond is weakened, such as in Cr(II) complexes. A positive entropy of activation (ΔS‡) is a common indicator of a dissociative pathway, as the transition state is more disordered. dalalinstitute.com

[Cr(L)₅X]ⁿ⁺ → [Cr(L)₅]ⁿ⁺ + X (slow, rate-determining) [Cr(L)₅]ⁿ⁺ + Y → [Cr(L)₅Y]ⁿ⁺ (fast)

Associative (A) Mechanism: In this two-step mechanism, the entering ligand first coordinates to the metal center, forming a seven-coordinate intermediate, followed by the dissociation of the leaving group. The rate is dependent on the concentrations of both the complex and the entering ligand (second-order kinetics). dalalinstitute.com This pathway is generally favored by metal centers that are electron-poor (high oxidation states) and not sterically hindered. fiveable.me A negative entropy of activation (ΔS‡) is characteristic, reflecting the more ordered transition state. dalalinstitute.com

Interchange (I) Mechanism: This is a concerted process where there is no distinct intermediate. The entering ligand begins to form a bond as the leaving group's bond is breaking. researchgate.net The interchange mechanism is further subdivided into:

Dissociative Interchange (Id): The breaking of the metal-leaving group bond is more advanced than the formation of the new bond in the transition state. This is the most common mechanism for octahedral complexes, including Cr(III).

Associative Interchange (Ia): The formation of the new bond is more advanced than the breaking of the old one in the transition state. researchgate.net Reactions of Cr(III)-aqua complexes with various amino acids have been shown to proceed through mechanisms involving long-lived intermediates, with base catalysis enhancing the reaction rate by forming more labile hydroxo-chromium species. nih.gov

The study of ligand substitution kinetics involves measuring reaction rates under various conditions to determine rate constants and activation parameters, which provide insight into the reaction mechanism.

Table 1: Activation Parameters for Ligand Substitution on Cr(III)-Aqua Complexes by Biological Molecules

This table presents kinetic data for substitution reactions on chromium(III), which, while inert compared to chromium(II), provides well-studied examples of the activation parameters that govern these transformations. The data show how the enthalpy (ΔH‡) and entropy (ΔS‡) of activation vary for different reaction steps and ligands.

| Reacting Ligand | Reaction Step | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |

| L-Alanine | Formation of Intermediate (k₁) | 60 ± 3 | - | nih.gov |

| L-Alanine | Decay of Intermediate (k₂) | 83 ± 6 | - | nih.gov |

| L-Histidine | Decay of Reactant (k₁) | 62 ± 1 | -95 ± 4 | |

| L-Histidine | Decay of 1st Intermediate (k₂) | 71 ± 2 | -72 ± 6 | |

| L-Histidine | Decay of 2nd Intermediate (k₃) | 88 ± 2 | -30 ± 7 | |

| Data for L-Histidine derived from related studies on Cr(III) complexation. |

Catalytic Applications and Mechanistic Insights of Dichlorochromium

Homogeneous Catalysis with Dichlorochromium Complexes

In homogeneous catalysis, this compound is typically used as a precursor to form soluble, well-defined molecular complexes. These complexes, often featuring organic ligands, provide a high degree of control over the catalytic environment, influencing both activity and selectivity.

Ethylene (B1197577) Polymerization Catalysis

Chromium-based catalysts are central to the industrial production of polyethylene. researchgate.net While the most famous example, the Phillips catalyst, is heterogeneous, homogeneous systems derived from this compound precursors have been extensively studied to understand fundamental mechanistic steps and to develop catalysts with unique properties.

This compound(II) complexes, when activated with co-catalysts like methylaluminoxane (B55162) (MAO), serve as effective precursors for ethylene oligomerization and polymerization. acs.org The nature of the activator can dramatically influence the catalytic outcome. For instance, activating a specific Cr(II) dipyrrolide/N-pyrrole complex with MAO leads primarily to ethylene oligomerization, whereas using isobutylaluminoxane (B1516434) (i-BAO) with the same chromium complex switches the activity exclusively to polymerization, producing linear, low-molecular-weight polyethylene. acs.org This unprecedented switch highlights the critical role of the activator in modifying the active chromium species.

The mechanism of polymerization in these homogeneous systems is believed to involve the formation of an active Cr(III)-alkyl species. acs.org The catalytic cycle generally follows the Cosse-Arlman mechanism, where ethylene insertion into the chromium-carbon bond propagates the polymer chain. nih.gov The reaction is initiated by the reduction of a Cr(III) or Cr(II) precursor to a low-valent active state, which then reacts with ethylene. ln-fengguang.com

| Precursor Complex | Activator | Primary Product(s) | Activity | Reference |

| Cr(II) dipyrrolide/N-pyrrole | MAO | Oligomers (1-hexene, 1-octene) | High | acs.org |

| Cr(II) dipyrrolide/N-pyrrole | i-BAO | Polyethylene (linear, low MW) | 884 kg PE/mmol/h | acs.org |

| [Cp*Cr(C6F5)(Me)(Py)] | AlEt3 | Oligomers | 221 kg/mol Cr·h | acs.org |

Cross-Coupling Reactions (e.g., Cross-Electrophile Coupling)

This compound is a powerful and low-toxicity catalyst for cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. acs.orgwikipedia.org CrCl2-catalyzed reactions are known for their high chemoselectivity, tolerating a wide array of functional groups such as esters and acetals that are often incompatible with other transition metal catalysts. nih.gov

These reactions typically involve the coupling of organomagnesium reagents (Grignard reagents) with various organic halides. acs.org Chromium(II) chloride efficiently catalyzes the coupling of (hetero)arylmagnesium reagents with N-heterocyclic halides and aromatic halogenated ketones at room temperature, producing significantly fewer homocoupling byproducts compared to similar iron- or cobalt-catalyzed systems. acs.org

The mechanism of chromium-catalyzed cross-coupling has been a subject of investigation. While single-electron transfer (SET) pathways are often proposed for chromium-mediated transformations, recent studies suggest that low-valent chromium can also participate in two-electron oxidative addition processes, similar to palladium in classical cross-coupling cycles. thieme-connect.comresearchgate.net In the renowned Nozaki-Hiyama-Kishi (NHK) reaction, it was discovered that trace amounts of nickel salts present as an impurity in the chromium(II) chloride source were crucial for reactivity. wikipedia.org The accepted mechanism now involves the initial formation of an organonickel species, which then undergoes transmetalation to chromium to generate the active organochromium nucleophile that adds to an aldehyde. wikipedia.org

Cross-electrophile coupling, which joins two different electrophiles under reducing conditions, is a particularly valuable strategy as it avoids the pre-formation of organometallic nucleophiles. nih.gov Chromium(II) chloride, in conjunction with a ligand and a stoichiometric reductant like manganese, promotes the reductive cross-coupling of electrophiles such as geminal difluoroalkenes with alkyl halides. researchgate.net

| Reaction Type | Coupling Partners | Key Features | Reference |

| Kumada-type Coupling | Aryl-MgBr + Heteroaryl-Cl | Low homocoupling, high functional group tolerance | acs.org, nih.gov |

| Nozaki-Hiyama-Kishi (NHK) | Vinyl-I + Aldehyde | Requires catalytic Ni(II) co-catalyst | wikipedia.org |

| Cross-Electrophile Coupling | gem-Difluoroalkene + Alkyl-Br | Uses Mn reductant, mild conditions | researchgate.net |

| Takai Olefination | Aldehyde + Iodoform | Forms (E)-vinyl iodides | wikipedia.org |

Oxidation Reactions Catalyzed by this compound Complexes

While chromium(II) is a reducing agent, its complexes can serve as precursors in catalytic oxidation reactions through redox cycling. wikipedia.org In these systems, the Cr(II) or Cr(III) species is first oxidized to a higher-valent state, typically Cr(V) or Cr(VI), which then acts as the primary oxidant in the catalytic cycle.

Heterogeneous Catalysis Involving Chromium Dichloride-Derived Materials

In heterogeneous catalysis, chromium species are immobilized on solid supports, most commonly silica (B1680970) (SiO2). These catalysts are robust, easily separated from reaction products, and form the basis of major industrial processes. Active sites are often derived from Cr(VI) or Cr(III) precursors that are reduced to Cr(II) during catalyst activation or the initial stages of the reaction. mdpi.com

Support Effects on Catalytic Activity

The choice of support material and its pretreatment conditions have a profound impact on the performance of heterogeneous chromium catalysts. The support is not merely an inert scaffold but actively participates in the formation and stabilization of catalytic sites. nih.govbyjus.com

For ethylene polymerization and oligomerization, silica-supported chromium catalysts (Phillips-type catalysts) are paramount. researchgate.netmdpi.com The calcination temperature of the silica support before chromium impregnation determines the density of surface hydroxyl (-OH) groups, which serve as anchoring points for chromium species. ln-fengguang.comlehigh.edu The reaction between a chromium precursor and these surface silanols creates stable chromate (B82759) or dichromate structures on the surface. ln-fengguang.com

Different oxide supports, such as SiO2, γ-Al2O3, or mixed SiO2-Al2O3, yield catalysts with varying activity and selectivity. nih.gov For ethylene trimerization to 1-hexene (B165129), silica calcined at 600 °C (SiO2-600) was found to be a superior support compared to alumina, leading to higher activity and selectivity when activated with a co-catalyst like MMAO-12. nih.gov This is partly because silica tends to favor the formation of catalytically active chromium oxide nanoparticles, whereas other supports might form less stable isolated chromate species. rsc.org The product distribution between oligomerization and polymerization is rationalized by the existence of at least two distinct chromium environments on the oxide surface, which favor different reaction pathways (metallacycle vs. chain-growth). nih.gov

| Support | Calcination Temp. (°C) | Co-catalyst | Primary Product(s) | Reference |

| SiO2 | 600 | MMAO-12 | Hexenes (61%), Polyethylene (16%) | nih.gov |

| γ-Al2O3 | 600 | MMAO-12 | Lower activity vs. SiO2 | nih.gov |

| SiO2 | 973 | None | Increased selectivity to HCHO (Methanol Oxidation) | lehigh.edu |

Surface Reactivity and Adsorption Studies

Understanding the molecular-level interactions at the catalyst surface is key to explaining and improving catalyst performance. For silica-supported chromium catalysts, the activation process is critical. The initial Cr(VI)/SiO2 material is a pre-catalyst and is not active for polymerization. mdpi.com It must be activated through reduction, which can be achieved by treatment with carbon monoxide (CO) or ethylene itself at high temperatures. mdpi.com

Reduction with CO at 350 °C quantitatively converts the surface Cr(VI) species to coordinatively unsaturated Cr(II) sites, which are highly active for ethylene polymerization. mdpi.com When ethylene is used as the reductant, it is oxidized to products like formaldehyde, which can coordinate to the newly formed Cr(II) centers, influencing their reactivity. mdpi.com

Mechanistic Elucidation of Catalytic Cycles

The understanding of a catalytic cycle is paramount to optimizing reaction conditions and designing more efficient catalysts. For this compound-based systems, mechanistic elucidation involves a combination of experimental kinetics, isolation and characterization of intermediate species, and increasingly, sophisticated computational modeling. This multi-faceted approach provides a detailed picture of the reaction pathway at a molecular level.

Investigation of Rate-Determining Steps and Intermediates

In the context of chromium-catalyzed ethylene trimerization, a landmark process, the reaction is widely accepted to proceed via a metallacycle mechanism. acs.orgacs.org Detailed theoretical studies using Density Functional Theory (DFT) have been instrumental in mapping the reaction pathways. For chromium-pyrrolyl catalyst systems, it has been demonstrated that the growth of the metallacycle is the rate-determining step. acs.org The catalytic cycle involves several key intermediates, starting from an active chromium species that coordinates with ethylene molecules.

A crucial aspect of these cycles is the redox activity of the chromium center. For ethylene trimerization, the Cr(I)/Cr(III) redox couple has been identified as the most probable pathway. acs.org The active species involved in the catalytic cycle can exist in different electronic spin states, and careful analysis has shown that the ground state for most active species is a quartet (spin state S = 3/2), with the exception of the initial bare active species which favors a high spin state of S = 5/2. acs.org

Table 1: Key Intermediates in a Proposed this compound-Catalyzed Ethylene Trimerization Cycle

| Intermediate Type | Description | Role in Catalytic Cycle |

| Active Cr(I) Species | The initial catalytically active species, often formed by reduction of a Cr(III) precursor by a co-catalyst. | Initiates the cycle by coordinating with the first ethylene molecule. |

| Chromacyclopentane | A five-membered ring containing the chromium atom, formed by the oxidative coupling of two ethylene molecules. | A key intermediate in the metallacycle growth pathway. |

| Chromacycloheptane | A seven-membered ring, formed by the insertion of a third ethylene molecule into the chromacyclopentane. | Precursor to the final product, 1-hexene. |

| Cr(III)-hexenyl complex | Formed after the collapse of the chromacycloheptane ring. | Undergoes β-hydride elimination to release 1-hexene and regenerate the active catalyst. |

This table is a generalized representation based on common mechanistic proposals for chromium-catalyzed ethylene trimerization.

Role of Co-catalysts and Activators (e.g., Alkylaluminiums)

This compound compounds are typically pre-catalysts and require activation by a co-catalyst to generate the catalytically active species. nih.gov Co-catalysts play several critical roles: they can act as alkylating agents, reducing agents, and Lewis acids that scavenge impurities. acs.orgnih.gov In both photocatalytic and photoelectrocatalytic systems, co-catalysts can provide trapping sites for photogenerated charges, promoting charge separation and enhancing quantum efficiency. nih.gov

Alkylaluminium compounds are the most common and effective co-catalysts for chromium-based olefin oligomerization and polymerization. nih.govepo.org These include trialkylaluminiums like triethylaluminium (TEA) and trimethylaluminium (TMA), as well as alkylaluminium halides such as diethylaluminium chloride (DEAC). acs.orgresearchgate.netresearchgate.net

The interaction between the chromium pre-catalyst and the alkylaluminium activator can be complex, sometimes leading to multiple reactions at both the metal center and the supporting ligand. acs.org The primary function of the alkylaluminium is to alkylate the chromium center, replacing chloride ligands with alkyl groups, and often to reduce the chromium from a higher oxidation state (e.g., Cr(III) or Cr(II)) to a lower, more reactive state (e.g., Cr(I)). acs.orgacs.org The choice of co-catalyst can significantly influence both the activity and the selectivity of the catalytic system. nih.govresearchgate.net For instance, in ethylene trimerization using a Cr(III) tris(2-ethylhexanoate) catalyst, the type of organoaluminium co-catalyst was found to be a critical factor for performance. researchgate.net

Table 2: Effect of Different Alkylaluminium Co-catalysts on Ethylene Trimerization

| Co-catalyst | Activity (g 1-C6 / g Cr·h) | Selectivity to 1-Hexene (%) | Polymer Content (mg) |

| TEA | 98,000 | 98.9 | 10 |

| TMA | 72,000 | 98.2 | 15 |

| TNOA | 103,000 | 99.3 | 0 |

| DEAC | No Activity | - | - |

| EASC | No Activity | - | - |

Data adapted from a study on a Cr(III)/2,5-dimethylpyrrole/halide system. researchgate.net Reaction conditions: 90°C, 25 bar ethylene, molar ratio Cr/DMP/co-catalyst/CCl4 = 1:6:200:10. TEA = Triethylaluminium, TMA = Trimethylaluminium, TNOA = Tri-n-octylaluminium, DEAC = Diethylaluminium chloride, EASC = Ethylaluminium sesquichloride.

The results indicate that trialkylaluminiums are effective activators, while alkylaluminium chlorides like DEAC and EASC are unsuitable for this specific system, leading to no catalytic activity. researchgate.net The superior performance with TNOA suggests that the nature of the alkyl group also plays a role in catalyst performance. researchgate.net

Computational Modeling of Catalytic Pathways

Computational chemistry has become an indispensable tool for investigating complex catalytic mechanisms that are difficult to probe experimentally. rsc.orgnih.govresearchgate.net Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to model catalytic systems, providing insights into reaction energies, transition state structures, and electronic properties of intermediates. acs.orgresearchgate.netnih.govmdpi.com

For this compound-based catalysis, DFT studies have been crucial for:

Mapping Potential Energy Surfaces: Calculations can map the complete Gibbs free energy surface for a proposed catalytic cycle. This allows for the identification of the most energetically favorable reaction pathway. acs.org

Identifying Intermediates and Transition States: The geometries and energies of transient intermediates and the transition states that connect them can be calculated, providing a detailed step-by-step view of the reaction. nih.govmdpi.com

Determining the Rate-Limiting Step: By comparing the calculated activation barriers for each step in the cycle, the rate-determining step can be identified as the one with the highest energy barrier. acs.orgrsc.org

Understanding Ligand and Co-catalyst Effects: Modeling can reveal how ligands and co-catalysts interact with the chromium center. For example, DFT studies have elucidated the hemilabile behavior of chlorine atoms on the ligand, showing how the Cr-Cl bond distance changes throughout the catalytic cycle. acs.org It can also clarify the role of different co-catalysts in the activation process.

Table 3: Representative Findings from DFT Modeling of Cr-Catalyzed Ethylene Trimerization

| Finding | Methodological Approach | Significance |

| Mechanism Confirmation | Calculation of reaction pathways for the metallacycle mechanism. | Confirmed that ethylene trimerization is energetically preferred over dimerization or further oligomerization. acs.org |

| Rate-Determining Step | Comparison of Gibbs free energy barriers for all stationary points. | Identified metallacycle growth as the rate-determining step. acs.org |

| Spin State Analysis | Calculation of energies for different spin multiplicities of intermediates. | Determined that a triplet spin state is the ground state for most stationary points in the cycle. acs.org |

| Co-catalyst Interaction | Modeling of the full ClAlMe₃⁻ anion. | Demonstrated the influence of the counter-ion from the co-catalyst on the overall energy profile. acs.org |

Computational modeling serves as a bridge between experimental observation and mechanistic understanding, allowing researchers to test hypotheses and predict the behavior of new catalysts, thereby accelerating the design of more efficient chemical processes. nih.govmdpi.com

Advanced Research Topics and Future Perspectives in Dichlorochromium Chemistry

Molecular Magnetism and Single-Molecule Magnet (SMM) Properties of Chromium Complexes

The study of molecular magnetism, particularly Single-Molecule Magnets (SMMs), is a dynamic area where dichlorochromium chemistry plays a role. SMMs are molecules that can retain magnetic information at the molecular level below a certain blocking temperature, holding potential for high-density data storage and quantum computing. The magnetic properties of chromium complexes are influenced by factors such as oxidation state, coordination geometry, and the nature of ligands.

Beyond homometallic systems, this compound is employed in the synthesis of heterometallic complexes that display SMM characteristics. An octanuclear Cr–Dy single-molecule magnet, synthesized via the reaction of methyldiethanolamine and sodium azide (B81097) with chromium(II) chloride, demonstrated an energy barrier to spin reorientation. ungur.org. The anisotropy in this compound originates from the highly anisotropic Dy(III) ions, with competing Dy–Cr, Dy–Dy, and Cr–Cr exchange interactions governing the spin structure ungur.org. While some Cr-containing complexes, like a Cr₂Dy₂ complex, may not show SMM behavior, comparative studies help in understanding the structural and electronic requirements for achieving such properties researchgate.net.

Exploration of Uncommon Coordination Geometries and Oxidation States in this compound Systems

Chromium(II) chloride serves as a versatile precursor for synthesizing Cr(II) complexes that exhibit a striking diversity in coordination geometries. While octahedral, square pyramidal, and square planar geometries are relatively common for Cr(II), research continues to explore less common arrangements, including three-coordinate and two-coordinate complexes, which are comparatively rare but of fundamental interest in coordination chemistry researchgate.net.